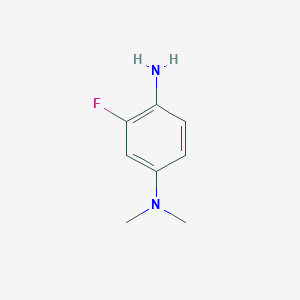

5-Ethylpyridin-3-amine

概要

説明

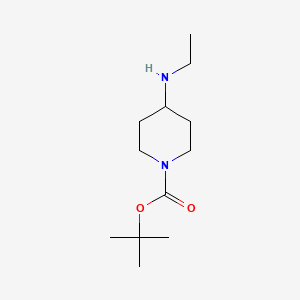

5-Ethylpyridin-3-amine (5-EPA) is an organic compound belonging to the pyridine family. It is an amine with a molecular formula of C7H11N. 5-EPA is a colorless liquid with a sweet odor and a boiling point of around 100°C. 5-EPA is used in various scientific applications, including drug development, biochemistry, and laboratory experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-EPA.

科学的研究の応用

Biomedical Research

5-Ethylpyridin-3-amine: plays a significant role in the synthesis of biomedical compounds . It is used to create 1H-Pyrazolo[3,4-b]pyridines , which are structurally similar to purine bases like adenine and guanine. These compounds have been explored for their potential in treating various diseases due to their biological activity .

Pharmaceutical Industry

In the pharmaceutical sector, 5-Ethylpyridin-3-amine is a valuable precursor in the synthesis of diverse drugs. It contributes to the development of amine-based therapeutics , including receptor ligands, enzyme inhibitors, and anticancer agents. Its role in drug design is crucial due to its versatile chemical properties .

Material Science

This compound is also instrumental in materials science , particularly in the creation of polymers, catalysts, sensors, and functional materials . Its electronic, optical, and mechanical properties make it suitable for applications in organic electronics, photovoltaics, and biomaterials .

Agricultural Research

5-Ethylpyridin-3-amine: derivatives have shown promise as fungicides in agricultural research. They are designed to combat pesticide resistance and have been effective in controlling diseases like corn rust, showcasing the compound’s potential in enhancing crop protection .

Environmental Studies

In environmental studies, 5-Ethylpyridin-3-amine is part of research into amine-based CO2 capture processes . Its impact on the environment, particularly in atmospheric emissions, is studied to develop sustainable carbon capture solutions .

Industrial Applications

Lastly, 5-Ethylpyridin-3-amine finds applications in various industrial processes. It is used as a building block in chemical synthesis, where its reactivity and stability under different conditions are advantageous for manufacturing a wide range of chemical products .

作用機序

Mode of Action

It is likely that it interacts with its targets through chemical reactions, leading to changes in the targets’ functions . .

Biochemical Pathways

The specific biochemical pathways affected by 5-Ethylpyridin-3-amine are not well-established. Given its chemical structure, it may be involved in various biochemical reactions.

Pharmacokinetics

Pharmacokinetics describes the time course of the concentration of a drug in a body fluid, preferably plasma or blood, that results from the administration of a certain dosage regimen . It comprises all processes affecting drug absorption, distribution, metabolism, and excretion . Understanding these properties is crucial for predicting the compound’s bioavailability and therapeutic potential.

Result of Action

The molecular and cellular effects of 5-Ethylpyridin-3-amine’s action are not well-understood. It is likely that its effects depend on its specific targets and mode of action.

特性

IUPAC Name |

5-ethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-6-3-7(8)5-9-4-6/h3-5H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORHXIQAVSSYQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethylpyridin-3-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

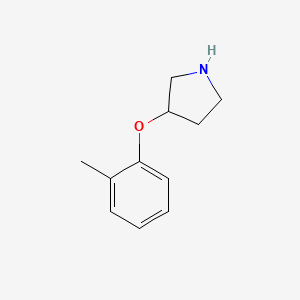

![3-[3-(Trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1341954.png)

![2-Bromo-7-chlorothieno[3,2-b]pyridine](/img/structure/B1341976.png)

![6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1341981.png)